REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][C:10]=1[N+:17]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>O1CCCC1.[C].[Pd]>[C:1]([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][C:10]=1[NH2:17])([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
N-(4-Cyano-2-nitrophenyl)glycine tert-butyl ester
|
Quantity
|
17.337 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
173 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
palladium carbon
|
Quantity
|
1.73 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
palladium carbon
|
Quantity
|
3.84 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
WASH
|
Details
|
The obtained residue was washed with diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)C#N)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.324 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |